![molecular formula C23H29N5O2S2 B2631481 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 898459-66-0](/img/structure/B2631481.png)
2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29N5O2S2 and its molecular weight is 471.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating significant biological activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, displaying potent anti-inflammatory and analgesic properties, indicating the potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were shown to inhibit cyclooxygenase enzymes and presented a considerable analgesic and anti-inflammatory activity, showcasing their potential in medical treatments.
Antimicrobial and Antitumor Activities
The synthesized heterocycles incorporating antipyrine moiety have been explored for their antimicrobial activities, with some compounds showing promising results against various microbial strains. This research highlights the compound's potential in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008). Additionally, certain heterocycles have exhibited antitumor activities, emphasizing the compound's relevance in cancer research. These studies indicate that derivatives of this compound may possess significant biological activities, warranting further investigation for therapeutic applications.
Anticancer Evaluation
In another study, polyfunctionally substituted heterocyclic compounds derived from related chemical structures were synthesized and evaluated for their antitumor activities. These compounds showed high inhibitory effects against various human cancer cell lines, highlighting their potential in cancer therapy (Shams, Mohareb, Helal, & Mahmoud, 2010). The diversity of the synthesized products and their significant antiproliferative activity suggest the chemical structure's versatility in contributing to the development of novel anticancer agents.
Design and Synthesis of Antimicrobial Agents
Further research into the compound's derivatives has led to the design and synthesis of novel antimicrobial agents. These agents, based on acyclic and heterocyclic dyes and their precursors, have shown significant antibacterial and antifungal activities (Shams, Mohareb, Helal, & Mahmoud, 2011). This research underscores the compound's potential in creating effective antimicrobial treatments, contributing to the ongoing battle against resistant microbial strains.
properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S2/c1-4-27(5-2)11-12-28-18-8-6-7-16(18)21(26-23(28)30)31-14-20(29)25-22-24-17-10-9-15(3)13-19(17)32-22/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIUXPLZLVCODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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